
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is a heterocyclic compound that contains a triazole ring substituted with a methylsulfanyl group at the 5-position and an octyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Reduction: Reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. The triazole ring can participate in hydrogen bonding and other interactions, which may influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine
- 5-(methylsulfanyl)pentanenitrile
- 2-methyl-5-(methylsulfanyl)triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is unique due to the presence of both a long octyl chain and a methylsulfanyl group on the triazole ring. This combination of substituents can influence its physical and chemical properties, making it distinct from other triazole derivatives.
Eigenschaften
Molekularformel |
C11H21N3S |
---|---|
Molekulargewicht |
227.37g/mol |
IUPAC-Name |
3-methylsulfanyl-5-octyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H21N3S/c1-3-4-5-6-7-8-9-10-12-11(15-2)14-13-10/h3-9H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
JDGCBFNNEBMYSD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=NC(=NN1)SC |
Kanonische SMILES |
CCCCCCCCC1=NC(=NN1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.